molecular formula C16H19NO2S2 B2503331 Methyl2-((2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-YL]ethyl)thio)acetate CAS No. 680215-74-1

Methyl2-((2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-YL]ethyl)thio)acetate

Cat. No.: B2503331
CAS No.: 680215-74-1
M. Wt: 321.45
InChI Key: GJBBRTXGXPZWNI-UHFFFAOYSA-N
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Description

Methyl2-((2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-YL]ethyl)thio)acetate is a complex organic compound featuring a thiazole ring, which is a five-membered ring containing sulfur and nitrogen atoms. The presence of the thiazole ring imparts unique chemical properties to the compound, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl2-((2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-YL]ethyl)thio)acetate typically involves the formation of the thiazole ring followed by the introduction of the 2,4-dimethylphenyl group and the thioacetate moiety. One common synthetic route includes the reaction of 2,4-dimethylphenylthiocyanate with ethyl bromoacetate under basic conditions to form the thiazole ring. This intermediate is then reacted with methyl iodide to introduce the methyl group, resulting in the final compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are also tailored to maximize efficiency and minimize costs.

Chemical Reactions Analysis

Types of Reactions

Methyl2-((2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-YL]ethyl)thio)acetate undergoes various types of chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thioethers.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring and the phenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines and thiols are employed under various conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thioethers, and substituted thiazole derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Methyl2-((2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-YL]ethyl)thio)acetate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Methyl2-((2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-YL]ethyl)thio)acetate involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to the activation or inhibition of biochemical pathways, resulting in various biological effects .

Comparison with Similar Compounds

Similar Compounds

    2-Phenylthiazole: Similar structure but lacks the 2,4-dimethylphenyl group.

    4-Methylthiazole: Contains a methyl group on the thiazole ring but lacks the phenyl group.

    Thiamine (Vitamin B1): Contains a thiazole ring but has a different overall structure and function.

Uniqueness

Methyl2-((2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-YL]ethyl)thio)acetate is unique due to the presence of both the 2,4-dimethylphenyl group and the thioacetate moiety, which confer distinct chemical and biological properties. This combination makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

methyl 2-[2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]ethylsulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO2S2/c1-11-4-5-13(12(2)8-11)14-9-21-15(17-14)6-7-20-10-16(18)19-3/h4-5,8-9H,6-7,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJBBRTXGXPZWNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=CSC(=N2)CCSCC(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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